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molecular formula C13H14FNO2 B8414078 1-(4-Fluorophenyl)-3,3-dimethoxycyclobutanecarbonitrile

1-(4-Fluorophenyl)-3,3-dimethoxycyclobutanecarbonitrile

Cat. No. B8414078
M. Wt: 235.25 g/mol
InChI Key: PKWRHUNBFYZMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09273058B2

Procedure details

To a solution of NaH (1.302 g, 32.6 mmol, 60 wt % in mineral oil) in dry DMF (10 mL) cooled to 0° C., was added dropwise a solution 2-(4-fluorophenyl)acetonitrile (2.0 g, 14.8 mmol) in DMF (10 mL) To the stirred suspension at 0° C. was then added 1,3-dibromo-2,2-dimethoxypropane (3.88 g, 14.80 mmol). The reaction mixture was then heated to 60° C. and stirred for 12 h. The reaction mixture was cooled to RT, quenched with water and extracted with EtOAc (3×20 mL). The combined organic layers were washed with water and brine, dried over Na2SO4 and evaporated. The crude compound was purified by silica gel chromatography (24 g REDISEP® column, eluting with 20% EtOAc in hexanes). Fractions containing the product were combined and evaporated to afford Intermediate 308A as a yellow liquid (1.4 g, 40%). 1H NMR (400 MHz, chloroform-d) δ ppm 7.45 (dd, J=8.94, 5.05 Hz, 2H), 7.09 (t, J=8.66 Hz, 2H), 3.28 (s, 3H), 3.05-3.19 (m, 5H), 2.64-2.72 (m, 2H).
Name
Quantity
1.302 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
3.88 g
Type
reactant
Reaction Step Three
Yield
40%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[F:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]#[N:12])=[CH:6][CH:5]=1.Br[CH2:14][C:15]([O:20][CH3:21])([O:18][CH3:19])[CH2:16]Br>CN(C=O)C>[F:3][C:4]1[CH:9]=[CH:8][C:7]([C:10]2([C:11]#[N:12])[CH2:16][C:15]([O:20][CH3:21])([O:18][CH3:19])[CH2:14]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.302 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
FC1=CC=C(C=C1)CC#N
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O
Step Three
Name
Quantity
3.88 g
Type
reactant
Smiles
BrCC(CBr)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
stirred for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to RT
CUSTOM
Type
CUSTOM
Details
quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×20 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude compound was purified by silica gel chromatography (24 g REDISEP® column, eluting with 20% EtOAc in hexanes)
ADDITION
Type
ADDITION
Details
Fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1(CC(C1)(OC)OC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 40.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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